molecular formula C12H23ClN2O3 B6185356 tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride CAS No. 2624130-16-9

tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride

Cat. No.: B6185356
CAS No.: 2624130-16-9
M. Wt: 278.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride: is a chemical compound with a complex structure and significant potential in various scientific and industrial applications. This compound is characterized by its unique bicyclic framework and functional groups, which contribute to its reactivity and utility in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the oxabicyclo[3.1.1]heptane ring system. Subsequent functionalization introduces the amino and carbamate groups, often using reagents like tert-butyl isocyanate and appropriate amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

  • Reduction: The carbamate group can be reduced to form amines.

  • Substitution: The hydroxyl group in the oxabicyclo[3.1.1]heptane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and metal catalysts.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

  • Substitution: Nucleophiles such as alkyl halides or amines, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, nitroso derivatives.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Alkylated or aminated derivatives of the oxabicyclo[3.1.1]heptane ring.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for the design of specific inhibitors or activators of biological targets.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. In drug development, it may interact with specific receptors or enzymes, modulating their activity.

Molecular Targets and Pathways:

  • Enzymes: Specific enzymes that can be targeted by this compound include proteases, kinases, or phosphatases.

  • Receptors: Potential receptors include G-protein-coupled receptors (GPCRs) or ion channels.

  • Pathways: Biological pathways that may be affected include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • Tert-butyl N-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate: A structurally related compound with a different bicyclic core.

  • N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate: A variant without the tert-butyl group.

Uniqueness: Tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride stands out due to its specific structural features, which confer unique reactivity and potential applications. Its tert-butyl group enhances its stability and solubility, making it more versatile in various chemical and biological contexts.

Properties

CAS No.

2624130-16-9

Molecular Formula

C12H23ClN2O3

Molecular Weight

278.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.